1-(5-Bromo-2-chlorobenzyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(5-bromo-2-chlorophenyl)methyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZWFBMMHNNXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 1 5 Bromo 2 Chlorobenzyl Azetidine and Its Core Structure
Ring Strain and Stability Considerations of the Azetidine (B1206935) Nucleus
Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable, relatively unreactive five-membered pyrrolidines (5.4 kcal/mol). youtube.com This inherent strain is a primary driver of the azetidine ring's reactivity, making it susceptible to reactions that relieve this tension. youtube.comwikipedia.org
Despite the strain, the azetidine ring is considerably more stable than the aziridine (B145994) ring, which allows for easier handling and purification while still offering unique reactivity under specific conditions. youtube.comwikipedia.org The stability of the azetidine ring can be influenced by its substituents. However, the small ring size can lead to potential decomposition pathways, particularly under acidic conditions where protonation of the nitrogen atom can precede ring-opening. libretexts.org Studies have shown that the basicity of the azetidine nitrogen is a key factor in its stability, with less basic azetidines exhibiting greater stability in acidic environments. libretexts.org
Nucleophilic and Electrophilic Reactivity of the Azetidine Ring
The reactivity of the azetidine ring in 1-(5-Bromo-2-chlorobenzyl)azetidine is characterized by the nucleophilicity of the nitrogen atom and the susceptibility of the ring to open under certain conditions.
One of the most characteristic reactions of the azetidine nucleus is its cleavage, which can be initiated by various reagents and conditions. These reactions are driven by the release of the inherent ring strain. acs.org
Nucleophilic ring-opening is a major class of these transformations. magtech.com.cn For the reaction to proceed, the azetidine often requires activation, either through the use of a Lewis acid or by conversion into a quaternary azetidinium salt. magtech.com.cn This activation enhances the electrophilicity of the ring carbons. In unsymmetrical azetidines, the regioselectivity of the nucleophilic attack is largely controlled by electronic effects. Nucleophiles tend to attack the carbon atom adjacent to the nitrogen that can better stabilize a positive charge in the transition state. magtech.com.cn Intramolecular ring-opening reactions are also possible, where a pendant nucleophilic group on a substituent attacks the azetidine ring, often mediated by acid. libretexts.org
| Reaction Type | Initiator/Reagent | General Outcome | Key Factors |
| Nucleophilic Ring-Opening | Nucleophiles (e.g., amines, thiols) + Lewis Acid/Activation | Formation of γ-substituted propylamines. magtech.com.cn | Activation of the azetidine ring is often necessary. Regioselectivity is governed by electronic and steric effects of substituents. magtech.com.cn |
| Acid-Mediated Decomposition | Strong Acids (e.g., HCl) | Intramolecular ring-opening via attack by a pendant nucleophile, leading to decomposition. libretexts.org | The pH of the medium and the pKa of the azetidine nitrogen are critical determinants of stability and reaction rate. libretexts.org |
| Reductive Ring Cleavage | Not widely reported for simple azetidines but possible under specific catalytic conditions. | Cleavage of C-N or C-C bonds. | Depends on catalyst and reaction conditions. |
| Ring Expansion | Acid-promoted | Expansion of the four-membered ring to a larger heterocycle, such as a 1,3-oxazinan-2-one (B31196) from a 2,2-disubstituted N-Boc-azetidine. youtube.com | N-protonation followed by C-N bond cleavage to form a carbocation intermediate. youtube.com |
Table 1: Summary of Azetidine Ring-Opening Reactions.
The lone pair of electrons on the nitrogen atom of the azetidine ring makes it nucleophilic and thus reactive towards a variety of electrophiles. Common reactions include N-alkylation and N-acylation. researchgate.net For instance, azetidine can react with alkyl halides or acyl halides. researchgate.net In the case of this compound, the nitrogen is already substituted, preventing simple N-alkylation or acylation. However, the nitrogen can still react with electrophiles to form a quaternary azetidinium salt. magtech.com.cnresearchgate.net
Further reactions can occur at the α-carbon position. The generation of an α-lithio-azetidine intermediate via deprotonation using a strong base like s-butyllithium allows for subsequent trapping with various electrophiles. nih.gov This strategy enables the introduction of a wide range of substituents at the 2-position of the azetidine ring. nih.govnih.gov
Transformations Involving the Halogenated Benzyl (B1604629) Moiety
The 5-bromo-2-chlorobenzyl portion of the molecule offers multiple sites for chemical modification, including the aromatic ring and the benzylic carbon.
The presence of two different halogen atoms on the benzene (B151609) ring allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The reactivity difference between the C-Br and C-Cl bonds is the key to this selectivity. The C-Br bond is generally more reactive and susceptible to oxidative addition to a palladium(0) catalyst than the stronger C-Cl bond. wikipedia.org
This reactivity difference enables selective Suzuki-Miyaura or Buchwald-Hartwig amination reactions at the C-5 position (the site of the bromine atom). For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield a 5-aryl-2-chlorobenzyl derivative, leaving the chlorine atom intact. wikipedia.orglibretexts.orgchemspider.com Similarly, a Buchwald-Hartwig amination could selectively introduce an amine group at the C-5 position. nih.govlibretexts.orgwikipedia.org
| Reaction Type | Reagents | Expected Product at C5-Br Position | Key Features |
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Formation of a C-C bond (Ar-Ar') libretexts.orgchemspider.com | Selective reaction at the C-Br bond over the C-Cl bond. wikipedia.org |
| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Ligand (e.g., BINAP), Strong base (e.g., NaOtBu) | Formation of a C-N bond (Ar-NR₂) libretexts.orgwikipedia.org | Allows for the synthesis of aryl amines, selective for the C-Br position. wikipedia.org |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Formation of a C-C triple bond (Ar-C≡C-R) | Follows the same reactivity trend (C-Br > C-Cl). |
| Heck Coupling | Alkene, Pd catalyst, Base | Formation of a C-C double bond (Ar-CH=CH-R) | Selectivity for C-Br is typical. |
Table 2: Potential Cross-Coupling Reactions on the Aromatic Ring.
The benzylic position (the CH₂ group connecting the azetidine ring to the aromatic ring) is inherently reactive due to the ability of the adjacent benzene ring to stabilize intermediates like radicals and carbocations through resonance. youtube.comthieme-connect.comacs.org
Benzylic Halogenation: The benzylic hydrogens can be replaced by halogens (e.g., bromine) using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or peroxides). This proceeds via a resonance-stabilized benzylic radical, making the reaction highly selective for this position. acs.org
Benzylic Oxidation: Strong oxidizing agents can oxidize the benzylic carbon. However, in this specific molecule, the presence of the azetidine ring would likely lead to complex, undesired side reactions.
Reactivity of Halogen Atoms: The bromine and chlorine atoms on the ring are generally stable but can be removed under certain conditions. Photocatalytic dehalogenation using semiconductor nanocrystallites is one such method, which proceeds stepwise. acs.org Reductive dehalogenation can also be achieved using various catalytic systems. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, selective removal of the bromine atom is often possible.
Structural Characterization and Elucidation of 1 5 Bromo 2 Chlorobenzyl Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govipb.ptnih.govnih.govresearchgate.netnih.govresearchgate.net
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering insights into the connectivity and chemical environment of individual atoms. ipb.ptresearchgate.net For 1-(5-Bromo-2-chlorobenzyl)azetidine, a suite of NMR experiments is employed to assign all proton and carbon signals and to characterize the nitrogen atom of the azetidine (B1206935) ring.
¹H NMR for Proton Resonance Assignment and Coupling Analysis.nih.govipb.ptnih.govresearchgate.netnih.gov
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the azetidine ring.
The aromatic region would likely display signals corresponding to the three protons on the substituted benzene (B151609) ring. For a related compound, 1-(2-Bromo-5-chlorobenzyl)azetidine-2-carboxamide, the aromatic protons appear at δ 7.48 (d, J = 8.5 Hz, 1H), 7.31 (d, J = 2.5 Hz, 1H), and 7.13 (dd, J = 8.5, 2.6 Hz, 1H). nih.gov For this compound, similar chemical shifts and coupling patterns would be anticipated, reflecting the substitution pattern of the aromatic ring.
The benzylic methylene protons (Ar-CH₂-N) would appear as a singlet, as they are chemically equivalent and not coupled to any neighboring protons. The protons of the azetidine ring would exhibit more complex splitting patterns due to spin-spin coupling. Typically, the methylene protons adjacent to the nitrogen atom (N-CH₂) appear as triplets, while the methylene proton at the 2-position of the ring appears as a quintet. For unsubstituted azetidine, the N-CH₂ protons resonate at approximately δ 3.63 (t) and the C-CH₂-C proton at δ 2.33 (quintet). chemicalbook.com In this compound, the N-substitution would shift these signals downfield.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | ~7.1-7.5 | m | - |
| Benzyl-CH₂ | ~3.6 | s | - |
| Azetidine-CH₂ (α to N) | ~3.3 | t | ~7-8 |
| Azetidine-CH₂ (β to N) | ~2.2 | quintet | ~7-8 |
Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.
¹³C NMR for Carbon Backbone Elucidation.nih.govipb.ptnih.govresearchgate.net
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The aromatic carbons would appear in the downfield region of the spectrum, typically between δ 120 and 140 ppm. The carbons attached to the bromine and chlorine atoms would be expected to show characteristic chemical shifts. For the related 1-(2-Bromo-5-chlorobenzyl)azetidine-2-carboxamide, the aromatic carbons resonate at δ 138.4, 134.1, 133.7, 130.3, 129.2, and 122.1. nih.gov The benzylic carbon (Ar-CH₂) would likely appear around δ 60-65 ppm. The carbons of the azetidine ring would be observed in the upfield region, with the carbons adjacent to the nitrogen (N-CH₂) appearing at approximately δ 50-55 ppm and the other methylene carbon at a higher field. For unsubstituted azetidine, the methylene carbons resonate at δ 24.8 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-Br | ~122 |
| Aromatic C-Cl | ~134 |
| Aromatic C-H | ~129-134 |
| Aromatic C-CH₂ | ~138 |
| Benzyl-CH₂ | ~62 |
| Azetidine-CH₂ (α to N) | ~51 |
| Azetidine-CH₂ (β to N) | ~23 |
Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.
¹⁵N NMR for Nitrogen Atom Characterization.ipb.pt
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the chemical environment of the nitrogen atom. For this compound, the ¹⁵N NMR spectrum would show a single resonance corresponding to the nitrogen atom in the azetidine ring. The chemical shift of this nitrogen would be influenced by the electronic effects of the benzyl (B1604629) substituent. In unsubstituted azetidine, the ¹⁵N resonance is observed at δ 25.3 ppm (relative to anhydrous ammonia). N-alkylation generally shifts this resonance downfield. ipb.pt
Advanced Two-Dimensional (2D) NMR Techniques (e.g., HMBC, HSQC, NOESY).ipb.pt
Two-dimensional NMR techniques are crucial for unambiguously assigning all proton and carbon signals and for determining the through-bond and through-space correlations within the molecule.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate each proton with its directly attached carbon atom. This is essential for assigning the signals of the benzylic and azetidine methylene groups.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This would be vital for confirming the connectivity between the benzyl group and the azetidine ring, as well as for assigning the quaternary carbons in the aromatic ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This could be used to confirm the geometry of the molecule, although for a relatively flexible molecule like this compound, its applications might be more limited.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis.libretexts.orgchemguide.co.ukyoutube.comlibretexts.orgmiamioh.edu
Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁BrClN), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ corresponding to its exact mass. Due to the presence of bromine and chlorine isotopes, the molecular ion region will exhibit a characteristic isotopic pattern.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The most common fragmentation pathways involve the cleavage of bonds alpha to the nitrogen atom and the loss of small, stable molecules or radicals. Expected fragmentation patterns for this compound include:
Loss of the azetidine ring: Cleavage of the C-N bond between the benzyl group and the azetidine ring would result in a prominent peak corresponding to the 5-bromo-2-chlorobenzyl cation.
Fragmentation of the azetidine ring: The azetidine ring itself can undergo fragmentation, leading to the loss of ethene (C₂H₄).
Loss of halogens: Fragmentation involving the loss of a bromine or chlorine atom from the aromatic ring can also occur.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment |
|---|---|
| 259/261/263 | [M]⁺ (Molecular Ion) |
| 204/206 | [M - C₃H₆N]⁺ |
| 178/180 | [M - Br]⁺ |
| 224/226 | [M - Cl]⁺ |
Note: This is a predicted data table. The relative intensities of the peaks will depend on the ionization method and energy.
Infrared (IR) Spectroscopy for Functional Group Identification.nih.govnist.govchemicalbook.comchemicalbook.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic methylene groups, the C-N bond of the azetidine ring, and the C-Br and C-Cl bonds.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 3000-2850 |
| C-N stretch (tertiary amine) | 1250-1020 |
| C-Br stretch | 690-550 |
| C-Cl stretch | 850-550 |
| Aromatic C=C stretch | 1600-1450 |
X-ray Crystallography for Solid-State Structure Determination
Despite the importance of such data, a search of publicly available resources, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray diffraction data for this compound. Consequently, detailed crystallographic parameters for this compound are not available.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and ensuring its purity.
Similar to the crystallographic data, specific experimental results from the elemental analysis of this compound are not reported in the surveyed scientific literature. The theoretical elemental composition can be calculated based on its molecular formula, C₁₀H₁₁BrClN.
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 46.10 | Data not available |
| Hydrogen (H) | 4.26 | Data not available |
| Bromine (Br) | 30.67 | Data not available |
| Chlorine (Cl) | 13.60 | Data not available |
The absence of this foundational characterization data in the public domain suggests that while the compound may be available commercially or synthesized for specific research purposes, a comprehensive public report of its structural and compositional analysis has not been made available. Further research and publication would be necessary to populate the data fields in the tables above.
Computational and Theoretical Chemistry Studies of 1 5 Bromo 2 Chlorobenzyl Azetidine
Molecular Modeling and Docking Studies for Ligand-Protein Interactions
Molecular modeling and docking are instrumental in predicting how a ligand such as 1-(5-bromo-2-chlorobenzyl)azetidine might bind to a protein target. These computational techniques simulate the interaction between the small molecule and a protein's binding site, estimating the strength and mode of binding.
Detailed research findings from studies on related compounds show that the binding affinity is influenced by a combination of non-covalent interactions. For this compound, key interactions would likely include:
Aromatic Interactions: The bromo-chlorobenzyl group can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's active site. nih.gov
Halogen Bonds: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains.
Hydrophobic Interactions: The benzyl (B1604629) and azetidine (B1206935) rings contribute to the molecule's hydrophobicity, favoring interactions with nonpolar pockets in a protein.
Hydrogen Bonds: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor.
Docking studies predict the most stable binding pose of the ligand and provide a scoring function to rank potential binders. For instance, in a hypothetical docking of this compound into a kinase active site, the model might predict the bromo-chlorobenzyl moiety occupying a hydrophobic pocket, with the azetidine ring positioned towards the solvent-exposed region. The binding affinity for related thiopyrano[2,3-b]quinoline derivatives has been reported in the range of -5.3 to -6.1 kcal/mol, indicating potential bioactivity. nih.gov
Table 1: Hypothetical Ligand-Protein Interactions for this compound
| Interaction Type | Potential Interacting Residues (Examples) | Structural Moiety Involved |
| Aromatic Stacking | Phenylalanine (Phe), Tyrosine (Tyr) | 5-Bromo-2-chlorobenzyl ring |
| Halogen Bonding | Aspartate (Asp), Glutamate (Glu), Serine (Ser) | Bromine and Chlorine atoms |
| Hydrophobic Interactions | Leucine (Leu), Valine (Val), Isoleucine (Ile) | Benzyl and azetidine rings |
| Hydrogen Bond (Acceptor) | Lysine (Lys), Arginine (Arg) | Azetidine nitrogen |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic properties and intrinsic reactivity of a molecule. nih.gov These calculations can determine various molecular descriptors that are crucial for predicting how this compound will behave in chemical reactions and biological environments. nih.gov
Key parameters derived from quantum chemical calculations include:
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atom would be a site of negative potential, while the hydrogens and the regions around the halogens could show positive potential.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are vital for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Fukui Functions: These functions help in identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov
For a related compound, 5-Bromonicotinic acid, DFT calculations have been used to determine its structural conformation, and electronic characteristics. nih.gov Similar calculations for this compound would elucidate the influence of the bromo and chloro substituents on the electronic nature of the benzyl ring and the reactivity of the azetidine nitrogen.
Table 2: Theoretical Electronic Properties Calculable for this compound
| Parameter | Significance |
| Dipole Moment (µ) | Indicates the overall polarity of the molecule. |
| Polarizability (α) | Measures the deformability of the electron cloud in an electric field. |
| Hyperpolarizability (β) | Relates to non-linear optical properties. |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For this compound, this involves studying the puckering of the four-membered azetidine ring and the rotation around the single bonds connecting the benzyl group to the azetidine ring. nih.gov The azetidine ring is known to adopt a puckered conformation, and the specific preference can be influenced by the bulky benzyl substituent. nih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. frontiersin.org By simulating the movements of atoms and bonds, MD can:
Explore the conformational landscape and identify the most stable conformers in different environments (e.g., in a vacuum, in water, or bound to a protein).
Assess the stability of a ligand-protein complex, as demonstrated in studies of other complex molecules where MD simulations verified the stability of docked poses. nih.govnih.gov
Provide insights into the flexibility of different parts of the molecule, which can be crucial for its ability to adapt to a binding site.
Theoretical Rationalization of Reaction Mechanisms and Pathways
Computational chemistry is a valuable tool for elucidating reaction mechanisms by modeling the transition states and intermediates involved in a chemical transformation. This allows for the theoretical rationalization of reaction outcomes, such as regioselectivity and stereoselectivity.
For this compound, theoretical studies could be used to predict its reactivity in various synthetic transformations. For example:
Nucleophilic Substitution: The compound has two halogen substituents on the aromatic ring. Quantum chemical calculations could predict which of the two (bromine at C5 or chlorine at C2) is more susceptible to nucleophilic aromatic substitution by calculating the activation energies for the respective pathways. Studies on related di-halogenated pyrimidines have used X-ray crystallography and theoretical analysis to understand regioselective displacement reactions. researchgate.net
N-Functionalization: The reactivity of the azetidine nitrogen can be explored, predicting the feasibility of further functionalization at this position.
Cross-Coupling Reactions: The reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be theoretically assessed to predict the likely outcome and guide the selection of reaction conditions. The intramolecular Buchwald/Hartwig cross-coupling has been used to access tetrahydroquinoline cores from related bromo-substituted azetidines. nih.gov
By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway, providing a theoretical basis for observed experimental results or predicting the outcome of new reactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to related series)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net While a specific QSAR study for a series containing this compound is not available, the methodology is highly applicable to series of related azetidine derivatives.
A QSAR study involves:
Data Set: A series of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values).
Descriptor Calculation: For each compound, a set of numerical descriptors is calculated. These can include constitutional, topological, electronic, and steric properties.
Model Building: A statistical method, such as multiple linear regression (MLR), is used to create a mathematical equation that correlates the descriptors with the biological activity. researchgate.net
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net
For a series of 1-benzylazetidine (B3057175) derivatives, a QSAR model could identify the key structural features that govern their activity. For example, a model might reveal that activity increases with the hydrophobicity of the substituent on the benzyl ring but decreases with steric bulk at a certain position. Such models are powerful tools in drug discovery for predicting the activity of new, unsynthesized compounds and prioritizing synthetic efforts. nih.gov
Table 3: Example Descriptors for a QSAR Study of Azetidine Derivatives
| Descriptor Class | Example Descriptors | Information Coded |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Electron distribution, Reactivity |
| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index, Kier Shape Indices | Size, Shape, and Branching of the molecule |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes |
| Structural | Number of hydrogen bond donors/acceptors, Number of rotatable bonds | Specific functional groups and conformational flexibility |
Future Perspectives and Research Directions
Development of Novel and Sustainable Synthetic Routes with Improved Efficiency and Selectivity
The synthesis of N-substituted azetidines, such as 1-(5-Bromo-2-chlorobenzyl)azetidine, is an area ripe for innovation. While traditional methods for N-alkylation of azetidine (B1206935) exist, future research should focus on the development of more efficient, selective, and sustainable synthetic protocols.
Key areas for exploration include:
Catalytic N-Alkylation: The development of novel catalytic systems, for instance, using earth-abundant metals or organocatalysts, could offer milder reaction conditions, lower catalyst loading, and improved yields compared to classical methods. Phase-transfer catalysis is another promising approach for the N-alkylation of azetidine, which can offer high performance and greener reaction conditions.
Flow Chemistry: Continuous flow synthesis presents a scalable and safer alternative to batch processing for the preparation of azetidine derivatives. nih.govrjptonline.orgproquest.com Flow technology can allow for better control over reaction parameters, leading to higher purity and yields, and can facilitate the handling of potentially hazardous reagents or intermediates.
Photochemical Methods: Visible-light-mediated photochemical reactions are emerging as powerful tools in organic synthesis. enamine.netambeed.com Exploring photo-induced copper-catalyzed radical annulation or aza Paternò-Büchi reactions could provide novel and efficient pathways to functionalized azetidines under mild conditions. enamine.netambeed.com
One-Pot Syntheses: Designing one-pot multi-component reactions would significantly enhance the efficiency of synthesizing derivatives of this compound. researchgate.netresearchgate.netnih.gov Such strategies reduce the number of purification steps, save time and resources, and are more environmentally friendly.
Future synthetic efforts should aim to not only improve the efficiency and selectivity of the formation of the N-benzyl bond but also to develop methods for the enantioselective synthesis of chiral derivatives, which is crucial for studying their biological activities.
Advanced Spectroscopic and Computational Approaches for Deeper Structural and Mechanistic Understanding
A thorough understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is fundamental for elucidating its reactivity and potential biological activity. Future research should leverage a combination of advanced spectroscopic techniques and computational methods.
Advanced NMR Spectroscopy: Beyond standard 1H and 13C NMR, the application of advanced two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be crucial for unambiguous assignment of all proton and carbon signals. Solid-state NMR could provide valuable insights into the structure and intermolecular interactions in the crystalline form. proquest.com
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. rjptonline.org Tandem mass spectrometry (MS/MS) studies can provide detailed information about the fragmentation patterns, which can be used to elucidate the structure and identify potential metabolites in biological systems.
Computational Chemistry:
Density Functional Theory (DFT) Calculations: DFT methods can be employed to predict NMR chemical shifts, which can aid in the experimental spectral assignment. enamine.netnih.govrsc.org Furthermore, DFT calculations can provide insights into the molecule's electronic structure, reactivity, and vibrational frequencies, complementing experimental spectroscopic data.
Conformational Analysis: Computational methods can be used to explore the conformational landscape of the N-benzylazetidine moiety, identifying the most stable conformers and the energy barriers between them. ambeed.comnih.gov This is particularly important for understanding how the molecule might interact with biological targets.
By integrating these advanced analytical and computational tools, a comprehensive understanding of the structure-property relationships of this compound can be achieved.
Exploration of New Biological Targets and Therapeutic Applications for Azetidine Scaffolds
The azetidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. nih.govambeed.com The presence of the bromo- and chloro-substituents on the benzyl (B1604629) ring of this compound further suggests the potential for a wide range of biological activities.
Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic applications. Potential areas of interest include:
Central Nervous System (CNS) Disorders: Azetidine-containing compounds have been explored for their potential to treat CNS disorders. proquest.comnih.govproquest.com The physicochemical properties of this compound should be evaluated to assess its potential for blood-brain barrier penetration and subsequent testing against CNS targets such as neurotransmitter transporters and receptors.
Enzyme Inhibition: Many azetidine derivatives have been identified as potent enzyme inhibitors. nih.govenamine.netnih.govnih.gov Screening against various enzyme classes, such as proteases, kinases, and metabolic enzymes, could reveal novel inhibitory activities. For instance, azetidines have been investigated as inhibitors of STAT3 and GABA uptake. enamine.netnih.gov
Antimicrobial and Antitumor Activity: The halogenated benzyl group is a common feature in many antimicrobial and anticancer agents. researchgate.netijrar.orgresearchgate.netnih.gov Therefore, this compound and its analogs should be evaluated for their potential as antibacterial, antifungal, and anticancer agents.
A systematic biological screening approach, coupled with mechanism-of-action studies for any identified activities, will be crucial in defining the therapeutic potential of this azetidine scaffold.
Structure-Based Drug Design and Optimization Studies Leveraging Computational Insights
Should initial biological screening identify promising activity for this compound, structure-based drug design and computational optimization will be pivotal in developing more potent and selective analogs.
Molecular Docking: If a specific biological target is identified, molecular docking studies can be performed to predict the binding mode and affinity of this compound within the active site of the target protein. rjptonline.orgproquest.comproquest.com This information can provide a rational basis for designing modifications to improve binding interactions.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives, QSAR models can be developed to correlate the structural features of the molecules with their biological activity. nih.govijrar.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.
In Silico ADME/Tox Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of this compound and its derivatives. researchgate.netnih.govrsc.orgresearchgate.net This in silico profiling can help to identify potential liabilities early in the drug discovery process and guide the design of compounds with improved pharmacokinetic and safety profiles.
Through an iterative cycle of computational design, chemical synthesis, and biological evaluation, the therapeutic potential of the this compound scaffold can be systematically explored and optimized.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-(5-Bromo-2-chlorobenzyl)azetidine, and how can reaction conditions be optimized?
- Methodology : The synthesis of azetidine derivatives often employs nucleophilic substitution or cross-coupling reactions. For example, azetidine rings can be functionalized via alkylation using benzyl halides. A model system using 1-(3-Chlorophenyl)-2-(hept-1-yn-1-yl)azetidine achieved 74% yield via alkylation under mild conditions (THF, 0°C to RT) . Optimization may involve screening catalysts (e.g., NiBr₂) and ligands (e.g., phosphine-based) to enhance regioselectivity, as demonstrated in azetidine functionalization reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar compounds?
- Methodology :
- NMR : The benzyl protons (Ar–CH₂–N) typically resonate at δ 3.5–4.5 ppm, with splitting patterns reflecting coupling to the azetidine ring. Chlorine and bromine substituents induce deshielding in adjacent protons .
- IR : C–Br and C–Cl stretches appear at 550–650 cm⁻¹ and 700–800 cm⁻¹, respectively. Azetidine ring vibrations (C–N stretching) occur near 1200–1250 cm⁻¹ .
- MS : The molecular ion ([M]⁺) should match the molecular formula (C₁₀H₁₀BrClN). Fragmentation patterns (e.g., loss of Br or Cl substituents) confirm substitution positions .
Q. What are the key stability considerations for storing and handling this compound?
- Methodology :
- Light Sensitivity : Halogenated aromatics are prone to photodegradation. Store in amber vials under inert gas (N₂/Ar).
- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Related azetidines with halogen substituents degrade above 150°C .
- Hydrolysis : Test stability in polar solvents (e.g., DMSO/H₂O mixtures) via HPLC monitoring over 24–72 hours .
Advanced Research Questions
Q. How do electronic effects of the 5-bromo-2-chlorobenzyl group influence the reactivity of the azetidine ring in catalytic transformations?
- Methodology : Computational studies (DFT) reveal that electron-withdrawing groups (Br, Cl) increase the electrophilicity of the azetidine nitrogen, facilitating ring-opening reactions. For example, in von Braun-type reactions, N–CH₂ bond cleavage requires lower activation energy (ΔG‡ ~25 kcal/mol) when electron-deficient substituents are present . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can quantify these effects .
Q. What strategies resolve contradictions in enantioselectivity data for azetidine-based catalysts or intermediates?
- Methodology :
- Chiral Phosphoric Acid Catalysis : Enantioselectivity in azetidine desymmetrization depends on non-covalent interactions (e.g., hydrogen bonding with thione tautomers). System B in Sun’s study (ΔΔG‡ = 1.2 kcal/mol) achieved >99.5% ee by optimizing steric bulk in catalysts .
- Dynamic Kinetic Resolution (DKR) : Combine chiral ligands (e.g., BINOL derivatives) with transition-metal catalysts (e.g., Pd) to invert selectivity in azetidine functionalization .
Q. How can this compound serve as a scaffold for blood-brain barrier (BBB)-penetrant drug candidates?
- Methodology :
- Library Design : Replace the benzyl group with bioisosteres (e.g., pyridinyl) to enhance BBB permeability. Azetidine cores are prioritized due to their resemblance to neurotransmitters .
- In Silico Screening : Use QSAR models (e.g., Molinspiration) to predict logP (target: 2–3) and polar surface area (<90 Ų). Experimental validation via PAMPA-BBB assays measures permeability coefficients (Pe > 4.0 × 10⁻⁶ cm/s) .
Q. What mechanistic insights explain unexpected byproducts in azetidine ring-opening reactions?
- Methodology :
- Isotope Labeling : Use ¹⁵N-labeled azetidine to track nitrogen migration during ring opening.
- Computational Modeling : Identify competing pathways (e.g., SN2 vs. radical mechanisms) using Gaussian or ORCA software. For example, bromine radical intermediates may form during light-mediated reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
